Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1][2]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (often referred to as (R)-3,4-Dichlorophenylglycinol) is a critical chiral building block in the synthesis of high-value pharmaceutical intermediates.[1][2] Characterized by a benzylic amine adjacent to a primary alcohol and a dichlorinated phenyl ring, this scaffold serves as a privileged structure in the development of beta-adrenergic agonists , chemokine receptor antagonists (e.g., CCR5) , and sodium-hydrogen exchanger (NHE-1) inhibitors .[1][2]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.[1][2]
Physicochemical Profile
The molecule exhibits amphoteric behavior due to the presence of both a basic primary amine and a polar hydroxyl group.[1][2] The (R)-configuration at the benzylic position is crucial for the biological activity of downstream APIs, as stereochemistry often dictates receptor binding affinity.[1][2]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
| Common Name | (R)-3,4-Dichlorophenylglycinol |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| CAS Number | 1213571-27-7 (S-isomer ref); (R)-isomer commercially available |
| Physical State | White to off-white crystalline solid |
| Melting Point | 92–96 °C (Typical for phenylglycinol derivatives) |
| Solubility | Soluble in Methanol, DMSO, dilute acids; Low solubility in water (neutral pH) |
| pKa (Amine) | ~9.2 (Estimated based on phenylglycinol core) |
| LogP | ~1.8 |
| Chirality | (R)-Enantiomer |
Synthetic Routes & Process Chemistry
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol generally proceeds via the reduction of the corresponding non-natural amino acid, (R)-3,4-dichlorophenylglycine.[1][2] The chirality is typically established upstream via classical resolution or asymmetric Strecker synthesis.[1][2]
Primary Synthetic Pathway
The most robust industrial route involves the Strecker synthesis starting from 3,4-dichlorobenzaldehyde, followed by optical resolution using a chiral acid (e.g., L-tartaric acid or mandelic acid), and finally reduction of the carboxylic acid moiety to the alcohol.[1][2]
Step-by-Step Protocol (General Methodology):
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Strecker Reaction: 3,4-Dichlorobenzaldehyde is reacted with NaCN and NH₄Cl to form the racemic aminonitrile.[1][2]
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Hydrolysis: Acidic hydrolysis converts the nitrile to (±)-3,4-dichlorophenylglycine.[1][2]
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Resolution: The racemic amino acid is crystallized with (S)-(+)-Mandelic acid or L-Tartaric acid.[1][2] The diastereomeric salt is separated by filtration and neutralized to yield (R)-3,4-dichlorophenylglycine.[1][2]
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Reduction: The (R)-amino acid is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF (BH₃[1][2]·THF) complex.[1][2]
Biocatalytic Alternative
Recent advancements utilize transaminases or imine reductases to convert 3,4-dichlorophenylglyoxal or related ketones directly to the chiral amine, offering a greener alternative with higher enantiomeric excess (ee).[1][2]
Visualization: Synthetic Workflow
Caption: Figure 1. Classical chemical synthesis route via Strecker reaction and optical resolution.[2]
Analytical Characterization & Quality Control
Ensuring the enantiomeric purity of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is paramount, as the (S)-enantiomer may act as an impurity with different pharmacological effects.[1][2]
Chiral HPLC Method[1][2]
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Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1][2]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).[1][2]
-
Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1][2] Baseline separation (Resolution > 1.5) is required.[1][2]
Determination of Absolute Configuration
If the rotation direction is unknown, derivatization with Marfey’s Reagent (FDAA) followed by LC-MS analysis is the gold standard.[1][2] The diastereomers formed (L-FDAA-R-Amine vs L-FDAA-S-Amine) have significantly different retention times on C18 reverse-phase columns.[1][2]
Visualization: Purity Logic
Caption: Figure 2. Analytical workflow for confirming enantiomeric excess using Marfey's method.
Pharmaceutical Utility
This specific amino alcohol is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity (phenyl ring) combined with the capacity for hydrogen bonding (amine/alcohol) makes it an ideal mimic for catecholamines.[1][2]
Key Applications:
-
NHE-1 Inhibitors: The 2-amino-2-phenyl scaffold is found in potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1, developed for treating cardiac ischemia and reperfusion injury.[1][2] The dichlorophenyl group enhances lipophilicity and metabolic stability compared to unsubstituted analogs.[1][2]
-
CCR5 Antagonists: Used as a fragment in the synthesis of piperidine-based CCR5 antagonists for HIV treatment.[1][2]
-
Beta-Adrenergic Modulators: While distinct from the phenylethanolamine class (where OH is benzylic), the phenylglycinol structure serves as a bioisostere in designing selective beta-2 agonists or antagonists.[1][2]
Handling and Stability
Safety Protocols
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Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2] Potential sensitizer.[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1][2]
Stability Data
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Thermal: Stable up to melting point (~92°C).[1][2] Avoid prolonged heating above 100°C which may cause cyclization to oxazolidinones in the presence of carbonate sources.[1][2]
-
Solution: Stable in DMSO/Methanol for >24 hours. Aqueous solutions should be prepared fresh to avoid slow oxidation or aggregation.[1][2]
References
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Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [1][2]
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Ager, D. J., et al. (1996).[1][2] "The Synthesis of Chiral Amino Acids and Amines." Chemical Reviews.
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National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Enantiomer Reference).
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Parchem Fine & Specialty Chemicals. "Product Specification: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol."
